Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

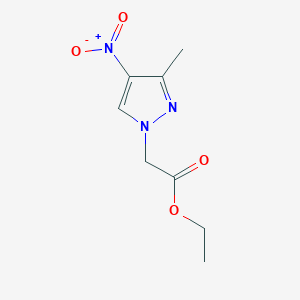

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a nitro group at position 4 and a methyl group at position 3 on the pyrazole ring, with an ethyl acetate moiety attached to the nitrogen at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

- Dissolve 3-methyl-4-nitro-1H-pyrazole in dimethylformamide.

- Add potassium carbonate to the solution.

- Introduce ethyl bromoacetate to the reaction mixture.

- Heat the mixture to around 80-100°C and stir for several hours.

- After completion, cool the reaction mixture and pour it into water.

- Extract the product with an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, the ester group can participate in transesterification reactions.

Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Transesterification: Alcohols in the presence of acid or base catalysts.

Major Products Formed

Reduction: Ethyl 2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetate.

Hydrolysis: 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar in structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.

4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and chemical behavior.

1-ethyl-3-methyl-4-nitro-1H-pyrazole: Similar but with an ethyl group on the nitrogen, influencing its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by a pyrazole ring with a nitro substitution, suggests potential interactions with various biological targets, making it a candidate for further investigation into its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C8H11N3O4 and features an ethyl acetate moiety attached to a 3-methyl-4-nitro-1H-pyrazole. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to therapeutic effects.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor binding. The compound may inhibit specific enzymes or receptors due to its structural similarity to other biologically active molecules. The nitro group can be reduced in vivo, potentially enhancing its reactivity and biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole structure. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including HePG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds range from 1.82 to 5.55 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds with similar pyrazole scaffolds have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also play a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds exhibited strong antiproliferative activity against multiple cancer cell lines. The structure–activity relationship analysis indicated that modifications on the pyrazole ring significantly influenced their potency, emphasizing the importance of the nitro group in enhancing biological activity .

Properties

IUPAC Name |

ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXZSHOLMCHJKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.